

Synthesis of Dronedarone from "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

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Compound of Interest

Compound Name: *N*-(2-butylbenzofuran-5-yl)methanesulfonamide

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Application Note: A Convergent Synthesis of Dronedarone

Topic: Synthesis of Dronedarone from **N-(2-butylbenzofuran-5-yl)methanesulfonamide** via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dronedarone, marketed as Multaq®, is a non-iodinated benzofuran derivative and a multichannel blocker used in the management of atrial fibrillation and atrial flutter.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. While several linear synthetic routes have been described, convergent strategies offer advantages in efficiency and flexibility.

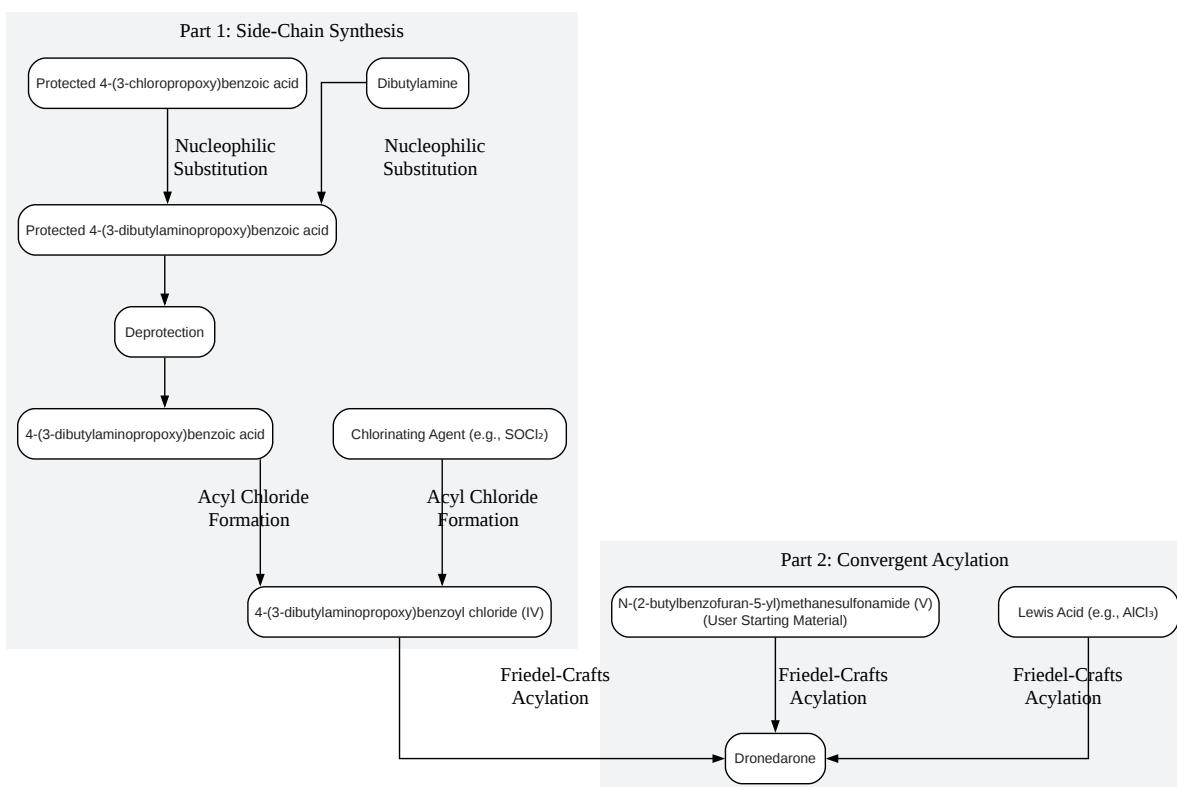
This application note details a robust and convergent protocol for the synthesis of Dronedarone. The key transformation is a Friedel-Crafts acylation reaction that couples two advanced intermediates: the core benzofuran structure, **N-(2-butylbenzofuran-5-yl)methanesulfonamide** (V), and the side-chain precursor, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV). This specific route is noteworthy as it performs the acylation on a substrate

already bearing the methanesulfonamide group, a detail with important mechanistic implications.

Overall Synthetic Strategy

The synthesis is divided into two primary stages:

- Preparation of the Acylating Agent: Synthesis of the 4-(3-dibutylaminopropoxy)benzoyl chloride side-chain, which will be attached to the benzofuran core.
- Convergent Friedel-Crafts Acylation: The Lewis acid-catalyzed coupling of the benzofuran core with the prepared side-chain to yield the final Dronedarone molecule.

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Caption: Overall workflow for the convergent synthesis of Dronedarone.

Part 1: Synthesis of the Acylating Agent Principle and Rationale

The side-chain, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV), is not commercially available and must be synthesized. The protocol outlined in patent EP2371808A1 provides an effective method starting from a protected 4-(3-chloropropoxy)benzoic acid.^[3] The use of a protecting group for the carboxylic acid is essential to prevent unwanted side reactions during the initial alkylation step. Following nucleophilic substitution with dibutylamine and subsequent deprotection, the resulting benzoic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride.^[3]

Protocol 1: Synthesis of 4-(3-Dibutylaminopropoxy)benzoyl Chloride (IV)

This protocol is adapted from procedures described in patent EP2371808A1.^[3]

- Step 1a: Alkylation. React a protected 4-(3-chloropropoxy)benzoic acid (e.g., the methyl or ethyl ester) with dibutylamine. This is a nucleophilic substitution where the secondary amine displaces the chloride. The reaction is typically carried out in a suitable solvent at elevated temperatures.
- Step 1b: Deprotection. The resulting protected 4-(3-dibutylaminopropoxy)benzoic acid is deprotected. For an ester, this is achieved via saponification (hydrolysis with a base like NaOH), followed by acidification with an acid (e.g., HCl) to precipitate the free carboxylic acid.^[3]
- Step 1c: Acyl Chloride Formation. Suspend the 4-(3-dibutylaminopropoxy)benzoic acid in an inert solvent such as chlorobenzene, with a catalytic amount of DMF. Add thionyl chloride (SOCl_2) dropwise at room temperature. Heat the mixture (e.g., to 85°C) for a sufficient duration to ensure complete conversion. The resulting 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride is often used directly in the next step without isolation.^{[3][4]}

Part 2: Dronedarone Synthesis via Friedel-Crafts Acylation

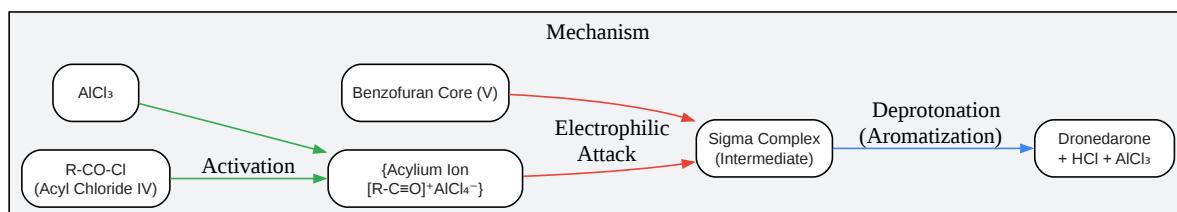
Principle and Rationale: Overcoming Electronic Deactivation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.^{[5][6]} The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl_3) or tin tetrachloride (SnCl_4), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one).

A significant technical consideration in this specific synthesis is the electronic nature of the substrate, **N-(2-butylbenzofuran-5-yl)methanesulfonamide** (V). The methanesulfonamide group ($-\text{NHSO}_2\text{CH}_3$) is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. This deactivation would typically make a Friedel-Crafts reaction challenging. However, the reaction is successful due to several factors:

- The benzofuran ring system is inherently electron-rich and susceptible to electrophilic attack, particularly at the C3 position.^[7]
- The reaction is performed under forcing conditions (e.g., with a potent Lewis acid) to drive the formation of the desired product.^{[4][8]}

The reaction proceeds via the electrophilic attack of the acylium ion generated from intermediate (IV) onto the electron-rich C3 position of the benzofuran ring of intermediate (V).



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Caption: Mechanism of the Friedel-Crafts acylation step.

Protocol 2: Synthesis of Dronedarone

This protocol is based on the convergent approach disclosed in patent EP2371808A1.[\[3\]](#)

- Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), suspend **N-(2-butylbenzofuran-5-yl)methanesulfonamide** (V) and the chosen Lewis acid (e.g., ferric chloride or aluminum chloride) in an appropriate anhydrous solvent like chlorobenzene.[\[4\]](#)[\[8\]](#)
- Reagent Addition: Cool the suspension (e.g., to 0-5°C). Slowly add the solution of 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride (IV) (prepared in Part 1) to the reaction mixture, maintaining the low temperature.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-2 hours) until completion, which can be monitored by a suitable chromatographic method (e.g., HPLC or TLC).[\[4\]](#)
- Workup and Quenching: Carefully quench the reaction by pouring the mixture into a mixture of ice and water. This will hydrolyze the Lewis acid complexes.
- Extraction and Neutralization: Separate the organic layer. The aqueous layer may be extracted further with the solvent (e.g., chlorobenzene). The combined organic phases are then washed sequentially with water and a basic solution (e.g., aqueous sodium bicarbonate) to neutralize any remaining acids and to convert the Dronedarone salt to its free base form.[\[8\]](#)
- Isolation and Purification: The organic solvent is removed under reduced pressure. The crude Dronedarone base can then be purified, for example, by recrystallization from a suitable solvent system (e.g., acetone/water) or by conversion to its hydrochloride salt, which is often a crystalline solid and can be isolated with high purity.[\[9\]](#)

Quantitative Data Summary

The following table provides representative quantitative data for the key acylation step, derived from related patent literature. Actual results may vary based on specific laboratory conditions.

Parameter	Value	Source
Substrate (V)	1.0 equivalent	[3]
Acylation Agent (IV)	1.0 - 1.3 equivalents	[4]
Lewis Acid (FeCl ₃ or AlCl ₃)	2.0 - 2.5 equivalents	[4][8]
Solvent	Chlorobenzene	[3][8]
Temperature	0°C to Room Temperature	[4]
Typical Crude Yield	>95%	[8]
Purity (Post-Purification)	>99.5% (as HCl salt)	[10]

Conclusion

The synthesis of Dronedarone from **N-(2-butylbenzofuran-5-yl)methanesulfonamide** via Friedel-Crafts acylation represents an effective convergent strategy. While the presence of a deactivating sulfonamide group on the benzofuran core presents a potential challenge, the reaction can be successfully implemented using appropriate Lewis acids and reaction conditions. This protocol provides a clear pathway for researchers engaged in the synthesis of Dronedarone and its analogues, offering a logical and efficient route to this important pharmaceutical agent.

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